Home > Products > Screening Compounds P124316 > Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 1261019-92-4

Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog Number: EVT-3003506
CAS Number: 1261019-92-4
Molecular Formula: C27H34N4O3
Molecular Weight: 462.594
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

  • Compound Description: LaSOM® 293 represents a dihydropyrimidine derivative synthesized via a convergent four-step route involving the Biginelli reaction and Huisgen 1,3-dipolar cycloaddition. []
  • Relevance: This compound shares the core dihydropyrimidine structure with Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, differing in the substituents at the 4 and 6 positions of the pyrimidine ring. While the target compound features an ethylphenyl and a piperazinylmethyl group, LaSOM® 293 contains a phenyltriazolylmethoxyphenyl substituent at the 4 position. This structural similarity highlights the versatility of the Biginelli reaction in incorporating diverse substituents onto the dihydropyrimidine scaffold. []

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a dihydropyrimidine derivative characterized by the presence of a furan ring at the 4-position of the pyrimidine core. Notably, it exhibits polymorphism, crystallizing in both triclinic and monoclinic forms. []
  • Relevance: The structural similarity to Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in the shared dihydropyrimidine core and the ester substituent at the 5-position. The key difference is the presence of a furan ring in this compound compared to the ethylphenyl group in the target compound, further illustrating the potential for modifying the 4-position substituent within this class of compounds. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound represents a dihydropyrimidine derivative characterized by a chloromethylphenylpyrazole substituent at the 4-position. The compound's structure is stabilized by an intramolecular C—H⋯O hydrogen bond. []
  • Relevance: The compound shares the core dihydropyrimidine scaffold and the ester substituent at the 5-position with Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The variation lies in the 4-position substituent, which is a chloromethylphenylpyrazole group in this case. This highlights the feasibility of incorporating diverse heterocyclic moieties onto the dihydropyrimidine core at this position, potentially influencing its physicochemical and biological properties. []

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a dihydropyrimidine derivative featuring a tetrazolylphenyl group at the 4-position. Crystallographic studies reveal the formation of a three-dimensional supramolecular architecture stabilized by various intermolecular interactions, including hydrogen bonds and π–π stacking. []

Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This dihydropyrimidine derivative is characterized by a methylpropenyl substituent at the 3-position and a phenyl group at the 4-position of the pyrimidine ring. An intramolecular C—H⋯O hydrogen bond contributes to the compound's molecular conformation. []
  • Relevance: While sharing the core dihydropyrimidine structure and the 5-position ester with Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this compound features a methylpropenyl group at the 3-position, unlike the target compound which lacks a substituent at that position. This structural difference highlights the possibility of modifying the dihydropyrimidine scaffold at the 3-position, potentially affecting its biological and pharmacological properties. []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound represents a thiazolopyrimidine derivative synthesized using Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a starting material. The synthesis involves a three-component reaction incorporating a dichlorophenylphenylpyrazole carbaldehyde and monochloroacetic acid. []
  • Relevance: Although structurally distinct from Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this compound is relevant due to its origin from a structurally related dihydropyrimidine precursor, Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This precursor shares the core dihydropyrimidine moiety and the 5-position ester with the target compound, differing primarily in the thioxo group at the 2-position and the methylphenyl substituent at the 4-position. The synthesis of this thiazolopyrimidine derivative exemplifies the potential for elaborating related dihydropyrimidine scaffolds into more complex heterocyclic systems with potentially diverse biological activities. []

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

  • Compound Description: This compound belongs to the triazolopyrimidine class and is synthesized using ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a key building block. The synthesis involves reacting the tetrahydropyrimidine precursor with nitrophenylthiophenecarbohydrazonoyl chloride. This compound exhibits promising in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. []
  • Relevance: While structurally different from Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this compound stems from a structurally similar dihydropyrimidine starting material, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This precursor shares the core dihydropyrimidine scaffold and the 5-position ester with the target compound, with variations mainly in the 2-position thioxo group and the absence of a 6-position substituent. The synthesis and biological activity of this triazolopyrimidine derivative highlight the potential of utilizing related dihydropyrimidine frameworks to develop compounds with promising anticancer properties. []

Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound represents a thiazolopyrimidine derivative synthesized from ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via a cyclization reaction with chloroacetic acid. Mannich bases of this thiazolopyrimidine derivative have been synthesized and evaluated for antimicrobial activity. []
  • Relevance: This compound, though structurally distinct from Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is derived from a structurally similar dihydropyrimidine precursor, ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This precursor shares the core dihydropyrimidine framework and the 5-position ester with the target compound, differing in the presence of a thioxo group at the 2-position and a chlorophenyl substituent at the 4-position. The synthesis and antimicrobial evaluation of this thiazolopyrimidine and its Mannich bases showcase the potential for transforming related dihydropyrimidine scaffolds into diverse heterocyclic systems with potential therapeutic applications. []

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound represents a fundamental dihydropyrimidine derivative synthesized via the Biginelli reaction using benzaldehyde, ethyl acetoacetate, and urea as starting materials. It serves as a versatile precursor for generating various pyrimidine derivatives with potential biological activities. [, , ]
  • Relevance: This compound is a key structural analogue of Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, sharing the core dihydropyrimidine motif and the 5-position ester substituent. The primary difference lies in the absence of substituents at the 4- and 6-positions in this compound compared to the target compound. This structural similarity underscores the significance of the dihydropyrimidine scaffold as a common pharmacophore and highlights the potential for diverse modifications at various positions to fine-tune biological activity. [, , ]

Ethyl 6-methyl-4-(3,4,5-trichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound represents a dihydropyrimidine derivative with a trichlorophenyl substituent at the 4-position. It has been studied for its potential applications in nonlinear optics due to its measurable polarizability and first hyperpolarizability. Additionally, it exhibits antitumor activity against breast cancer (MCF-7) cell lines, demonstrating its potential as an anticancer drug candidate. []
  • Relevance: This compound is structurally related to Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, sharing the core dihydropyrimidine structure and the 5-position ester substituent. The difference lies in the substituent at the 4-position: a trichlorophenyl group in this compound versus an ethylphenyl group in the target compound. This variation emphasizes the impact of modifying substituents on the dihydropyrimidine scaffold, influencing both its physicochemical properties, as seen in its nonlinear optical behavior, and its biological activity, such as its antitumor effects. []

Properties

CAS Number

1261019-92-4

Product Name

Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C27H34N4O3

Molecular Weight

462.594

InChI

InChI=1S/C27H34N4O3/c1-4-20-9-11-21(12-10-20)25-24(26(32)34-5-2)23(28-27(33)29-25)18-30-13-15-31(16-14-30)22-8-6-7-19(3)17-22/h6-12,17,25H,4-5,13-16,18H2,1-3H3,(H2,28,29,33)

InChI Key

PNFGLWRIZMCVHR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC(=C4)C)C(=O)OCC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.